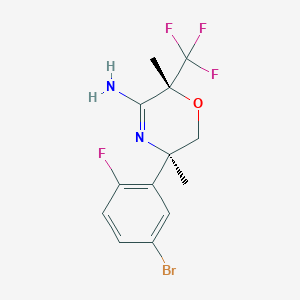![molecular formula C14H26O4 B8278580 (2S,4R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid](/img/structure/B8278580.png)
(2S,4R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester is an organic compound that belongs to the class of succinic acid esters This compound is characterized by the presence of a succinic acid backbone with a 4-tert-butyl ester group and a ®-2-methyl-pentyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester can be achieved through several methods. One common approach involves the esterification of succinic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tertiary butyl esters . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, including succinic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of metal-free conditions and environmentally friendly reagents is also emphasized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted esters or acids .
Aplicaciones Científicas De Investigación
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties
Mecanismo De Acción
The mechanism of action of (S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release succinic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound may also act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Succinic acid di-tert-butyl ester: Similar in structure but with two tert-butyl ester groups.
Succinic acid mono-tert-butyl ester: Contains only one tert-butyl ester group.
Methyl succinate: A simpler ester derivative of succinic acid with a methyl group.
Uniqueness
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester is unique due to the presence of both a ®-2-methyl-pentyl substituent and a tert-butyl ester group. This combination of structural features imparts specific chemical and physical properties that differentiate it from other succinic acid derivatives.
Propiedades
Fórmula molecular |
C14H26O4 |
|---|---|
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
(2S,4R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid |
InChI |
InChI=1S/C14H26O4/c1-6-7-10(2)8-11(13(16)17)9-12(15)18-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,16,17)/t10-,11+/m1/s1 |
Clave InChI |
YDFXGYXAYDURTF-MNOVXSKESA-N |
SMILES isomérico |
CCC[C@@H](C)C[C@@H](CC(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-[3-(2-pyrrolidinyl)-2-propynyl]pyrrolidine](/img/structure/B8278503.png)










![4-tert-butoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B8278575.png)


